molecular formula C15H9ClF3N3O5 B2596756 [2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 878970-22-0

[2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate

Cat. No.: B2596756
CAS No.: 878970-22-0
M. Wt: 403.7
InChI Key: WBYPHMRBHCRPLL-UHFFFAOYSA-N
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Description

[2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is a complex organic compound that features a nitro group, a trifluoromethyl group, and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the chloropyridine ring.

Scientific Research Applications

[2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of [2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The chloropyridine moiety can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-[2-nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O5/c16-12-4-1-8(6-20-12)14(24)27-7-13(23)21-10-3-2-9(15(17,18)19)5-11(10)22(25)26/h1-6H,7H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYPHMRBHCRPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NC(=O)COC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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